molecular formula C9H11N5O B1452214 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 857751-18-9

4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1452214
CAS No.: 857751-18-9
M. Wt: 205.22 g/mol
InChI Key: LWURPLIVEZKYCS-UHFFFAOYSA-N
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Description

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound that features a methoxy group, a tetrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Tetrazole Ring to the Aniline Derivative: The tetrazole ring is then attached to the aniline derivative through a substitution reaction, often facilitated by a base such as potassium carbonate.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated anilines or nitroanilines.

Scientific Research Applications

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar in structure but contains a triazole ring instead of a tetrazole ring.

    4-Methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)aniline: Similar but lacks the methyl group on the tetrazole ring.

Uniqueness

4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a methoxy group and a methyl-substituted tetrazole ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWURPLIVEZKYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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